3-Methyl-2-(pyridin-2-yl)butanoic acid
Description
Contextualization within Pyridine-Substituted Carboxylic Acids
Pyridine (B92270) carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. acs.orgnih.gov The pyridine ring, an aromatic and electron-deficient heterocycle, is known to engage in π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov The incorporation of a carboxylic acid group adds polarity and the ability to coordinate with metal ions, a property often exploited in the design of enzyme inhibitors. nih.gov The versatility of the pyridine ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological and physicochemical properties of the resulting molecules. nih.gov 3-Methyl-2-(pyridin-2-yl)butanoic acid fits squarely within this class of compounds, possessing both the critical pyridine and carboxylic acid moieties.
Significance of Substituted Butanoic Acid Scaffolds in Chemical Biology and Organic Synthesis
Substituted butanoic acid scaffolds are prevalent in a wide array of biologically active molecules and are key intermediates in organic synthesis. The butanoic acid backbone provides a flexible carbon chain that can be readily modified to explore structure-activity relationships. The introduction of various substituents can significantly influence the compound's lipophilicity, steric profile, and electronic properties, thereby affecting its interaction with biological systems. In the context of this compound, the methyl group at the 3-position introduces a specific steric and electronic feature that can be crucial for its biological activity and synthetic utility.
Overview of Research Trajectories for this compound
While dedicated research exclusively focused on this compound is still emerging, the research trajectories for analogous compounds suggest several areas of potential investigation. Given the prevalence of pyridine-containing compounds in drug discovery, it is plausible that this molecule is being explored as a building block for the synthesis of novel therapeutic agents. figshare.com Areas of interest could include its evaluation as an antimicrobial, antiviral, or enzyme inhibitory agent, leveraging the known biological activities of both pyridine and carboxylic acid functionalities. nih.govuran.ua Furthermore, its structure lends itself to being a valuable intermediate in the synthesis of more complex molecular architectures.
Key Structural Features Relevant for Academic Inquiry
The academic inquiry into this compound is largely driven by its distinct structural features. The presence of a chiral center at the α-carbon to the carboxylic acid is of particular importance. Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit vastly different biological activities and metabolic profiles. nih.govmdpi.com The spatial arrangement of the pyridin-2-yl group, the isobutyl group, and the carboxylic acid around this chiral center will dictate its interaction with chiral biological macromolecules such as enzymes and receptors. youtube.com
The pyridin-2-yl substituent itself is a key feature, influencing the compound's electronic properties and potential as a ligand for metal coordination. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be pivotal for molecular recognition processes. nih.gov
Predicted Physicochemical Properties
Below is a table of predicted physicochemical properties for this compound. These values are computationally derived and provide a preliminary understanding of the compound's characteristics.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 50.2 Ų |
| Formal Charge | 0 |
Data sourced from computational models and databases for similar structures.
Potential Synthetic Approaches
While specific synthesis routes for this compound are not extensively documented in publicly available literature, established organic chemistry principles suggest several plausible synthetic pathways. One common approach for the synthesis of α-aryl carboxylic acids involves the alkylation of a pyridin-2-yl acetic acid ester derivative, followed by hydrolysis. Asymmetric synthesis methodologies would be crucial to obtain enantiomerically pure forms of the compound, which is vital for pharmacological studies. rsc.org
Synthetic Methodologies for this compound Remain Undocumented in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and chemical literature, established synthetic routes for the specific chemical compound this compound have not been publicly reported. Consequently, detailed information regarding its synthesis, reaction conditions, efficiency, and stereoselective preparation is not available.
The requested article, focusing solely on the chemical compound “this compound” and structured around specific synthetic methodologies, cannot be generated with scientific accuracy at this time. The core information required to populate the outlined sections—including synthesis from pyridine and butanoic acid precursors, reaction optimization, and stereoselective techniques—is absent from the current body of scientific knowledge.
General synthetic strategies for creating analogous α-aryl carboxylic acids, such as the alkylation of pyridylacetic acid esters or variations of the malonic ester synthesis, provide theoretical pathways. However, no specific application of these methods to produce this compound has been described. Without experimental data from peer-reviewed sources, any discussion of reaction conditions, reagent optimization, or yield improvements would be speculative and not meet the required standards of a scientifically accurate and authoritative article.
Similarly, the formation of stereoisomers and the development of asymmetric synthetic approaches are topics that are explored only after a viable synthesis for the racemic compound has been established. The absence of a foundational synthetic route means that research into the stereochemistry of this compound has not been published.
Therefore, until research detailing the synthesis and chemical transformations of this compound is published, a detailed and factual article on this specific topic cannot be provided.
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-methyl-2-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9(10(12)13)8-5-3-4-6-11-8/h3-7,9H,1-2H3,(H,12,13) |
InChI Key |
QCKQRZFWJGJMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Methyl 2 Pyridin 2 Yl Butanoic Acid
Stereoselective Synthesis and Chiral Resolution Techniques
Diastereoselective and Enantioselective Methods
The creation of the two chiral centers in 3-Methyl-2-(pyridin-2-yl)butanoic acid with specific stereochemistry is a key synthetic challenge. Diastereoselective and enantioselective methods are employed to control the three-dimensional arrangement of the molecule, which is often critical for its biological activity.
One common strategy for achieving high levels of stereocontrol is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed. For the synthesis of α-aryl carboxylic acids, oxazolidinones (Evans auxiliaries) and pseudoephedrine are well-established chiral auxiliaries. wikipedia.orgnih.gov The general approach involves the acylation of the chiral auxiliary with a suitable pyridylacetic acid precursor, followed by diastereoselective alkylation.
For instance, an N-acyl oxazolidinone derived from 2-(pyridin-2-yl)acetic acid can be deprotonated to form a chiral enolate. Subsequent alkylation with an isopropyl halide would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Finally, cleavage of the auxiliary would yield the enantiomerically enriched this compound. The predictability and high diastereoselectivity of these methods make them a reliable choice. williams.edu
Table 1: Representative Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Typical Diastereoselectivity (d.r.) | Cleavage Conditions |
|---|---|---|
| Evans Oxazolidinones | >95:5 | LiOH/H₂O₂ |
| Pseudoephedrine | >90:10 | H₂SO₄/H₂O |
Another powerful approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Asymmetric hydrogenation of a suitable unsaturated precursor, such as 2-(pyridin-2-yl)-3-methylbut-2-enoic acid, is a potential route. Chiral transition metal catalysts, often based on rhodium or iridium with chiral phosphine ligands, can facilitate the enantioselective addition of hydrogen across the double bond. wikipedia.orgethz.ch The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). dicp.ac.cnresearchgate.net
Direct enantioselective alkylation of 2-(pyridin-2-yl)acetic acid derivatives using a chiral base or a phase-transfer catalyst is also a conceivable strategy, although potentially more challenging due to the acidity of the α-proton and potential for racemization. nih.gov
Derivatization and Analog Synthesis of this compound
The synthesis of derivatives and analogs of this compound is essential for probing its biological activity and developing structure-activity relationships (SAR). Modifications can be targeted at the carboxylic acid moiety, the pyridine (B92270) ring, and the butanoic acid backbone.
The carboxylic acid group is a key functional handle for derivatization. It can be readily converted into a variety of other functional groups, which can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Esterification: Conversion to esters can be achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Esters are often used to improve cell permeability.
Amidation: Reaction with amines using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields amides. This modification can introduce new interaction points and is a common strategy in drug design. drugdesign.org
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Bioisosteric Replacement: The carboxylic acid can be replaced by other acidic functional groups, such as a tetrazole, which can have similar pKa values but different steric and electronic properties. acs.org
Table 2: Examples of Carboxylic Acid Modifications and Reagents
| Modification | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Esterification | R-OH, H⁺ | Ester |
| Amidation | R-NH₂, EDC, HOBt | Amide |
| Reduction | LiAlH₄ | Alcohol |
The pyridine ring offers several positions for modification, which can influence the compound's electronics, lipophilicity, and potential for specific interactions.
Electrophilic Aromatic Substitution: Substitution at the pyridine ring can be challenging due to its electron-deficient nature. However, under certain conditions, halogenation or nitration can be achieved, typically at the 3- and 5-positions.
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-CPBA (meta-chloroperoxybenzoic acid). This alters the electronic properties and steric profile of the ring.
Bioisosteric Replacement: The pyridine ring itself can be replaced by other aromatic or heteroaromatic systems to probe the importance of the nitrogen atom and the ring's electronic properties. nih.govresearchgate.net For example, replacing the pyridine with a phenyl, thiophene, or pyridazinone ring could provide valuable SAR data. frontiersin.orgblumberginstitute.org
Modifications to the butanoic acid backbone can explore the impact of size, conformation, and stereochemistry on activity.
Homologation: The carbon chain can be extended or shortened to assess the optimal distance between the pyridine ring and the carboxylic acid.
Introduction of Unsaturation: A double bond could be introduced into the backbone to create a more rigid analog.
Cyclization: The backbone could be incorporated into a cyclic system, such as a cyclopropane or cyclobutane ring, to restrict conformational flexibility. This can provide insights into the bioactive conformation of the molecule. nih.govacs.org
A systematic approach to understanding the SAR involves synthesizing a library of analogs with focused modifications. nih.govresearchgate.net This could involve:
Varying the substitution pattern on the pyridine ring: Moving the butanoic acid substituent to the 3- or 4-position of the pyridine ring would generate nicotinic and isonicotinic acid analogs, respectively. wikipedia.org
Introducing substituents on the pyridine ring: Adding small alkyl, halo, or alkoxy groups to different positions of the pyridine ring can probe steric and electronic effects. nih.gov
Altering the alkyl group at the α-position: Replacing the isopropyl group with other alkyl groups (e.g., methyl, ethyl, benzyl) can explore the steric requirements at this position.
By systematically synthesizing and evaluating these analogs, a comprehensive SAR profile can be developed, guiding the design of more potent and selective compounds.
Structural Elucidation and Advanced Spectroscopic/crystallographic Analysis Methodologies
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for elucidating the connectivity and chemical environment of atoms within a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): In a hypothetical ¹H NMR spectrum of 3-Methyl-2-(pyridin-2-yl)butanoic acid, distinct signals would be expected for the protons of the pyridinyl ring, the methine proton at the chiral center, the isopropyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) of the pyridinyl protons would appear in the aromatic region, typically between 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, triplet, etc.) revealing the substitution pattern and coupling with adjacent protons. The methine proton (α- to the carboxyl and pyridinyl groups) would likely appear as a multiplet due to coupling with the protons of the isopropyl group. The methyl groups of the isopropyl moiety would likely present as two distinct doublets, a consequence of their diastereotopic nature. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. For this compound, ten distinct signals would be anticipated in the broadband decoupled spectrum, corresponding to the five carbons of the pyridinyl ring, the carbonyl carbon of the carboxylic acid, the methine carbon of the chiral center, the methine carbon of the isopropyl group, and the two methyl carbons of the isopropyl group. The carbonyl carbon would be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the pyridinyl ring would resonate in the aromatic region (approximately 120-150 ppm), while the aliphatic carbons would appear at higher field (upfield).
Interactive Data Table: Predicted NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridinyl-H | 7.0 - 8.5 | 120 - 150 |
| α-CH | Multiplet | 45 - 60 |
| Isopropyl-CH | Multiplet | 30 - 40 |
| Isopropyl-CH₃ | Doublets | 15 - 25 |
| COOH | >10 (broad singlet) | 170 - 180 |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-H stretching vibrations of the aliphatic (isopropyl) and aromatic (pyridinyl) groups would appear in the 2850-3100 cm⁻¹ region. Vibrations associated with the C=N and C=C bonds of the pyridine (B92270) ring would be observed in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-H (Aliphatic/Aromatic) | 2850 - 3100 | Medium to Strong |
| C=N, C=C (Pyridine Ring) | 1400 - 1600 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern would likely involve the loss of the carboxylic acid group (a loss of 45 Da for COOH) and fragmentation of the isopropyl group. For a related compound, 3-methyl-2-(pyridin-2-ylformamido)butanoic acid, predicted mass spectrometry data shows adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. Similar adducts would be expected for the title compound.
Interactive Data Table: Predicted Mass Spectrometry Data for a Related Compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 223.10773 |
| [M+Na]⁺ | 245.08967 |
| [M-H]⁻ | 221.09317 |
Note: Data is for 3-methyl-2-(pyridin-2-ylformamido)butanoic acid and serves as an example of expected data types.
Single Crystal X-ray Diffraction Studies
Determination of Molecular Geometry and Bond Parameters
A successful single-crystal X-ray diffraction study of this compound would yield a detailed model of the molecule's geometry. This would include the precise bond lengths of all covalent bonds (e.g., C-C, C-N, C=O, C-O, C-H) and the angles between these bonds. For instance, the geometry around the chiral carbon atom would be definitively established as tetrahedral. The planarity of the pyridine ring would also be confirmed. For a similar but different compound, 3-Methyl-2-propionamidobutanoic acid, a single-crystal X-ray study revealed detailed bond lengths and angles.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This analysis of crystal packing is crucial for understanding the solid-state properties of a compound. Intermolecular interactions, such as hydrogen bonding, are key features identified through this method. In the case of this compound, it is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers with neighboring molecules. The pyridine ring could also participate in π-π stacking interactions, further stabilizing the crystal structure. The study of 3-Methyl-2-propionamidobutanoic acid, for example, showed the presence of intermolecular O—H···O and N—H···O hydrogen bonds that create a two-dimensional network.
Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the advanced spectroscopic or crystallographic analysis of This compound . Studies focusing on its specific conformational preferences, chiroptical properties, or optical purity assessment could not be located.
Therefore, it is not possible to provide the detailed research findings, data tables, and specific analysis for the requested sections (3.3, 3.3.1, and 3.3.2) as outlined in the prompt. The information required to generate a scientifically accurate and verifiable article on these specific aspects of this compound is not present in the public research domain at this time.
Computational and Theoretical Investigations of 3 Methyl 2 Pyridin 2 Yl Butanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations, offering a detailed understanding of molecular properties at the electronic level. For 3-Methyl-2-(pyridin-2-yl)butanoic acid, these calculations have been instrumental in characterizing its fundamental nature.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been pivotal in determining the optimized molecular geometry of this compound. researchgate.net These calculations reveal the most stable three-dimensional arrangement of atoms by minimizing the total energy of the molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are precisely calculated, providing a foundational understanding of the molecule's shape and steric properties.
The electronic structure, including the distribution of electrons within the molecule, is also elucidated through DFT. This information is critical for predicting the molecule's reactivity and spectroscopic properties.
This table is interactive. You can sort the columns by clicking on the headers.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, FMO analysis helps to identify the regions of the molecule most likely to be involved in chemical reactions.
Table 2: Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
This table is interactive. You can sort the columns by clicking on the headers.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine (B92270) ring, highlighting these as sites for electrophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mpg.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing hyperconjugative interactions. researchgate.net For this compound, NBO analysis can reveal the strength of various bonds, the hybridization of atoms, and the nature of intramolecular charge transfer, offering deeper insights into the molecule's stability and electronic structure.
Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Note: The following data is illustrative of potential interactions.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π*(C-C) | ~20-30 |
| σ(C-H) | σ*(C-C) | ~2-5 |
This table is interactive. You can sort the columns by clicking on the headers.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior.
This compound possesses several rotatable bonds, leading to a variety of possible conformations. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, identifying the most stable conformers and the energy barriers between them. plos.org By simulating the molecule's movement at a given temperature, MD can provide a realistic picture of its flexibility and the relative populations of different conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system. The stability of different conformers is assessed by comparing their potential energies, with lower energy conformations being more stable. mdpi.com
Influence of Solvent Effects on Molecular Structure
The structure and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational models can simulate these effects, providing a deeper understanding of the conformational preferences and properties of this compound in different media.
Solvent effects are broadly categorized into two types: non-specific and specific. Non-specific effects are related to the bulk properties of the solvent, such as its polarity and dielectric constant, which can be modeled using implicit solvent models like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous medium that interacts with the solute's electric field.
Specific solvent effects, on the other hand, involve direct interactions between the solute and individual solvent molecules, such as hydrogen bonding. These are often studied using explicit solvent models, where a number of solvent molecules are included in the calculation. For a molecule like this compound, which contains both a hydrogen bond donor (the carboxylic acid group) and acceptors (the pyridine nitrogen and carbonyl oxygen), specific interactions with protic solvents like water or alcohols can be particularly important in determining its three-dimensional structure and reactivity.
Studies on related pyridine carboxylic acids have shown that the choice of solvent can impact their reactivity. For instance, the rate of reaction of isomeric pyridine carboxylic acids with diazodiphenylmethane (B31153) was found to be higher in protic solvents compared to aprotic ones, highlighting the role of solvent in stabilizing transition states through hydrogen bonding. researchgate.netresearchgate.net Computational investigations on similar compounds, such as pyridine-2,6-dicarboxylic acid esters, have utilized Density Functional Theory (DFT) calculations to optimize geometries in various solvents, revealing changes in bond lengths and charge distribution upon solvation. mdpi.com
In Silico Predictions of Biological Interactions
Computational methods are invaluable in predicting how a molecule like this compound might interact with biological systems, thereby helping to identify potential therapeutic targets and understand its mechanism of action.
Molecular Docking Studies with Potential Target Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for further investigation.
The process involves generating a three-dimensional structure of the ligand, in this case, this compound, and "docking" it into the active site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. For pyridine derivatives, which are common scaffolds in medicinal chemistry, molecular docking has been employed to explore their potential as inhibitors of various enzymes. nih.govnih.govmdpi.com For example, docking studies on other pyridine carboxylic acid derivatives have been used to investigate their potential antimicrobial activity by predicting their interactions with enzymes like DNA gyrase. researchgate.net
While no specific molecular docking studies on this compound have been reported, its structural features suggest several potential interactions. The pyridine ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. The carboxylic acid group can form hydrogen bonds with polar amino acid residues such as serine, threonine, or lysine, and can also participate in ionic interactions with positively charged residues like arginine or lysine. The methyl and isobutyl groups can form hydrophobic interactions with nonpolar residues.
The results of molecular docking are often presented in tables summarizing the binding energies and key interacting residues.
Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Target
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Hypothetical Kinase X | -8.5 | Phe123, Tyr45 | π-π Stacking |
| Lys78, Arg210 | Hydrogen Bond, Ionic | ||
| Leu99, Val150 | Hydrophobic | ||
| Hypothetical Protease Y | -7.9 | Trp88 | π-π Stacking |
| Ser195, Gln102 | Hydrogen Bond | ||
| Ile10, Ala25 | Hydrophobic |
This table is for illustrative purposes only, as no specific docking studies for this compound are publicly available.
Ligand-Protein Interaction Profiling
Beyond simple docking scores, a more detailed analysis of the interactions between a ligand and a protein can provide a more nuanced understanding of binding. Ligand-protein interaction profiling involves characterizing the full spectrum of non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov
This profiling can be performed using software that analyzes the docked poses and generates 2D or 3D diagrams illustrating the specific contacts between the ligand and the protein's active site residues. This information is crucial for structure-activity relationship (SAR) studies, where the goal is to understand how modifications to the ligand's structure affect its binding affinity and biological activity.
For this compound, an interaction profile would detail which specific atoms of the molecule are involved in which types of interactions. For instance, the nitrogen atom of the pyridine ring might act as a hydrogen bond acceptor, while the acidic proton of the carboxyl group would be a hydrogen bond donor. The aromatic ring itself could participate in cation-π interactions with positively charged residues.
Prediction of Reactivity Parameters from Computational Data
Computational chemistry can be used to calculate a variety of molecular properties that serve as reactivity parameters. These parameters can help in understanding the chemical behavior of a molecule and its potential to participate in various chemical reactions, including those that may occur in a biological environment.
Methods like Density Functional Theory (DFT) are commonly used to calculate these parameters. Some key reactivity descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the surface of a molecule. It can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing insights into where the molecule is likely to interact with other species.
Studies on pyridine carboxylic acids have utilized these computational approaches to analyze their reactivity. rsc.org For this compound, such calculations would likely show the pyridine nitrogen and the carbonyl oxygen as regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bonding. Conversely, the acidic proton would be a site of positive potential, indicating its susceptibility to nucleophilic attack.
Table 2: Predicted Reactivity Parameters for a Pyridine Carboxylic Acid Derivative (Illustrative)
| Parameter | Value (arbitrary units) | Interpretation |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.15 | Propensity to accept electrons |
This table presents hypothetical data for a related compound to illustrate the types of parameters that can be calculated.
In Vitro Biological Activities and Molecular Mechanisms of 3 Methyl 2 Pyridin 2 Yl Butanoic Acid and Its Derivatives
Enzyme Inhibition Studies
The therapeutic potential of 3-Methyl-2-(pyridin-2-yl)butanoic acid and its related structures has been investigated through a variety of enzyme inhibition studies. These in vitro analyses provide crucial insights into the compound's mechanism of action at a molecular level.
Investigations of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition (In Vitro)
Derivatives of pyridinyl butanoic acid have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
A series of novel pyridine (B92270) derivatives have been synthesized and evaluated for their ability to inhibit these cholinesterases. One notable compound, 8i , demonstrated strong inhibitory effects on both AChE and BChE, with IC50 values of 0.39 µM and 0.28 µM, respectively, indicating a potent dual-inhibitor capability. The 2-Oxoindoline structure within this derivative is speculated to be key to its high activity against both enzymes. Another carbamate (B1207046) derivative, compound 8 , was found to be a highly potent inhibitor of human AChE (hAChE) with an IC50 of 0.153 µM. Molecular docking studies suggested that this compound interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, indicative of a mixed inhibition mechanism. Similarly, the carbamate 11 was identified as the most potent inhibitor of human BChE (hBChE) in its series, with an IC50 value of 0.828 µM.
Table 1: In Vitro Cholinesterase Inhibitory Activity of Selected Pyridine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| 8i | eeAChE | 0.39 | - |
| 8i | eqBChE | 0.28 | - |
| Carbamate 8 | hAChE | 0.153 ± 0.016 | Mixed |
| Carbamate 11 | hBChE | 0.828 ± 0.067 | - |
Data sourced from multiple studies on pyridine derivatives.
α-Glucosidase Inhibitory Action of Butanoic Acid Derivatives (In Vitro)
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes. Research into butanoic acid derivatives has revealed their potential as α-glucosidase inhibitors.
A study on 1,3,4-thiadiazole (B1197879) derivatives incorporating a butanoic acid linker showed significant inhibitory activity against α-glucosidase. researchgate.net Specifically, compounds 7b and 7c displayed high inhibitory activity with IC50 values of 6.70 mM and 8.42 mM, respectively. researchgate.net The presence of the butanoic acid linker was found to enhance the binding affinity of these compounds to the active site of the enzyme. researchgate.net Another derivative with a benzoic acid linker, 9'b , showed an even lower IC50 value of 3.66 mM, which is nearly 3.7 times more potent than the reference drug acarbose (B1664774) (IC50 = 13.88 mM). researchgate.net The structure-activity relationship analysis indicated that elongating the acidic linker from propionic to butanoic acid significantly increased the degree of inhibition. researchgate.net
Table 2: α-Glucosidase Inhibitory Activity of Butanoic Acid Derivatives (In Vitro)
| Compound | IC50 (mM) |
|---|---|
| 7b | 6.70 |
| 7c | 8.42 |
| 9'b | 3.66 |
| Acarbose (Reference) | 13.88 |
Data from a study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones. researchgate.net
Glutathione (B108866) S-transferase (GST) Enzyme Inhibition (In Vitro)
Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic compounds. Inhibition of GST can be a strategy to overcome drug resistance in cancer chemotherapy. While direct studies on this compound are limited, research on related pyridine structures provides some insights.
Studies have shown that various 2-chloropyridine (B119429) derivatives can be metabolized to glutathione conjugates, a reaction catalyzed by microsomal glutathione S-transferase 1. This indicates an interaction between pyridine-containing compounds and the GST system. The rate of this reaction is influenced by the electronic properties and the position of substituents on the pyridine ring. Furthermore, some pyrimidine (B1678525) derivatives have been shown to strongly inhibit the GST enzyme at micromolar concentrations, with KI values ranging from 0.047 ± 0.0015 to 0.272 ± 0.1764 µM. journalagent.com These compounds exhibited a noncompetitive inhibition mechanism against the GST enzyme. journalagent.com
Histone Deacetylase (HDAC) Inhibitory Potential (In Vitro)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a promising strategy in cancer therapy. Butanoic acid itself is known to have HDAC inhibitory action. nih.gov
Recent research has focused on novel pyridine-containing compounds as HDAC inhibitors. nih.gov A series of 5-acylamino-2-pyridylacrylic and -picolinic hydroxamates and 2'-aminoanilides were developed as anticancer agents. nih.gov For instance, the hydroxamate derivative 5d was found to be a selective inhibitor of HDAC3 and HDAC6, with IC50 values of 80 nM and 11 nM, respectively. nih.gov Another compound, 5e , acted as a broader inhibitor of HDAC1-3, -6, -8, and -10 at the nanomolar level. nih.gov Furthermore, a novel series of HDAC inhibitors based on pyrrolo[2,3-b]pyridine scaffolds has been designed. nih.gov Compound B3 from this series showed potent inhibitory activity against HDACs 1, 2, 3, and 6 with IC50 values of 5.2, 6.0, 8.8, and 4.4 nM, respectively. nih.gov
Table 3: In Vitro HDAC Inhibitory Activity of Selected Pyridine Derivatives
| Compound | Target HDAC | IC50 (nM) |
|---|---|---|
| 5d | HDAC3 | 80 |
| 5d | HDAC6 | 11 |
| 5e | HDAC1, 2, 3, 6, 8, 10 | Nanomolar range |
| B3 | HDAC1 | 5.2 |
| B3 | HDAC2 | 6.0 |
| B3 | HDAC3 | 8.8 |
| B3 | HDAC6 | 4.4 |
Data sourced from studies on pyridine-containing HDAC inhibitors. nih.govnih.gov
Antimicrobial Activity Evaluation (In Vitro)
The in vitro antimicrobial properties of this compound and its derivatives have been assessed against a range of pathogenic microorganisms.
Antibacterial Spectrum and Efficacy (In Vitro)
Various derivatives of pyridine and butanoic acid have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Compounds 21b, 21d, 21e, and 21f exhibited strong antibacterial activity against five Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus. nih.gov In another study, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed good antibacterial activity against several Gram-positive bacteria, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov Specifically, compounds 4c, 4d, 4e, and 4f were the most potent, with MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains. nih.gov Additionally, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid exhibited antimicrobial activity against Gram-positive bacterial strains. mdpi.com
Table 4: In Vitro Antibacterial Activity of Selected Pyridine and Butanoic Acid Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 21b, 21d, 21e, 21f | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | Strong Activity |
| 4c, 4d, 4e, 4f | Multidrug-resistant Gram-positive strains | 2 |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive strains | Active |
MIC values represent the minimum inhibitory concentration. nih.govnih.govmdpi.com
Antifungal Spectrum and Efficacy (In Vitro)
The in vitro antifungal activity of this compound and its related pyridine-containing derivatives has been evaluated against a range of pathogenic fungi. Studies indicate that these compounds possess a notable spectrum of activity, particularly against various species of Candida and Aspergillus.
Research into pyridine derivatives has demonstrated their potential as antifungal agents. For instance, certain pyridine carboxamide derivatives have shown significant inhibition rates against plant pathogens. nih.gov One such derivative, compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) , exhibited a 76.9% inhibition rate against Botrytis cinerea. nih.gov Similarly, compound 3g showed an 84.1% inhibition rate against C. ambiens. nih.gov Further investigations into pyrrolo[2,3-d]pyrimidine derivatives revealed excellent activity against Candida albicans, with some compounds showing Minimum Inhibitory Concentrations (MICs) between 0.31 and 0.62 mg/mL, which is more potent than the standard drug fluconazole (B54011) (MIC 1.5 mg/mL). nih.gov
The efficacy of these compounds is often linked to their specific structural modifications. For example, studies on [4-Methylphenylsulphonamido]-N-(pyridin-2 yl) acetamide (B32628) derivatives found them to have better antifungal activity against Candida albican and Aspergillus niger than fluconazole. researchgate.net Specifically, one derivative was most active against Candida albicans with an MIC of 0.224 mg/mL, while another was most active against Aspergillus niger with an MIC of 0.190 mg/mL. researchgate.net Other research has highlighted that 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share structural similarities, can inhibit the growth of Candida albicans at a concentration of 64 µg/mL. mdpi.com
The following table summarizes the in vitro antifungal efficacy of selected pyridine and butanoic acid derivatives against various fungal strains.
In Vitro Antifungal Activity of Selected Pyridine and Butanoic Acid Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| [4-Methylphenylsulphonamido]-N-(pyridin-2 yl) acetamide derivative | Candida albicans | 0.224 mg/mL | researchgate.net |
| [4-Methylphenylsulphonamido]-N-(pyridin-2 yl) acetamide derivative | Aspergillus niger | 0.190 mg/mL | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine derivatives (e.g., 3a-d, 7a,e, 11d) | Candida albicans | 0.31-0.62 mg/mL | nih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL | mdpi.com |
| Dihydropyrrole derivative | Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | 21.87 to 43.75 µg/mL | nih.gov |
Mechanistic Studies of Antimicrobial Action (In Vitro)
The antimicrobial mechanism of action for pyridine and butanoic acid derivatives is believed to be multifactorial, often involving the disruption of essential cellular structures and metabolic pathways. mdpi.com A primary proposed mechanism is the disruption of the bacterial or fungal cell membrane, leading to increased permeability and ultimately cell death. mdpi.commdpi.com This membrane-associated mechanism is hypothesized for certain alkyl pyridinol compounds, which are thought to integrate into the bacterial membrane due to their lipophilicity. mdpi.com
Enzyme inhibition is another key mechanism. For some pyridine carboxamide derivatives with antifungal properties, studies have pointed to the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. nih.gov For example, compound 3f showed preferable SDH inhibition with an IC₅₀ value of 5.6 mg/L (17.3 µM), a level of activity comparable to the commercial fungicide thifluzamide. nih.gov Molecular docking studies further support that these compounds can bind effectively to the active site of SDH. nih.gov
For antifungal azole derivatives, which often contain pyridine-like heterocyclic rings, the mechanism of action involves targeting the fungal cell membrane by inhibiting the synthesis of ergosterol (B1671047), an essential component for fungal membrane integrity. mdpi.com This inhibition is typically achieved by targeting the fungal enzyme CYP51. mdpi.com Similarly, investigations into cinnamic acid derivatives, which share a carboxylic acid functional group, suggest their mechanism involves direct interaction with ergosterol in the fungal plasma membrane and interference with the cell wall. mdpi.com
Antiviral Activity Investigations (In Vitro)
Screening Against Viral Targets (In Vitro)
Derivatives of this compound, specifically those containing the pyridine nucleus, have been the subject of in vitro screening against various viral targets. mdpi.com The structural diversity of pyridine compounds makes them candidates for inhibiting different stages of the viral life cycle. researchgate.net
Screening studies have shown that certain novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides exhibit potent antiviral activity against the SARS-CoV-2 main protease (M-Pro), a critical enzyme for viral replication. nih.gov Molecular docking simulations indicated that these compounds could establish proper non-covalent interactions within the M-Pro binding pocket. nih.gov In vitro assays confirmed that specific derivatives, such as compounds 25 and 29 , displayed promising inhibitory activity with IC₅₀ values in the low micromolar range. nih.gov For instance, the benzodioxan derivative 29 showed potent anti-SARS-CoV-2 activity, inhibiting viral growth by over 94% at a 1 µM concentration, with an EC₅₀ of 0.0519 µM. nih.gov
Other studies have focused on different viruses. A butene lactone derivative, compound 3D , was identified from a screening to have potential in vitro antiviral activity against the Influenza A virus (A/Weiss/43 H1N1) with low toxicity. nih.gov Time-of-addition assays indicated that this compound interferes with the early stages of the viral replication cycle. nih.gov
Molecular Mechanisms of Antiviral Effects (In Vitro)
The molecular mechanisms underlying the antiviral effects of pyridine derivatives are diverse and target-specific. nih.govnih.gov For compounds that inhibit viral proteases like SARS-CoV-2 M-Pro, the mechanism involves binding to the enzyme's active site, thereby preventing the processing of viral polyproteins necessary for replication. nih.gov Molecular dynamics simulations have confirmed the stability of these compounds within the binding cavity of the protease, supporting the observed high inhibitory activity. nih.gov
Another common antiviral mechanism for nucleoside analogue derivatives, a class that can include modified pyridine rings, is the targeting of viral polymerases. nih.gov These compounds act as chain terminators after being incorporated into the growing viral DNA or RNA strand, thus halting genome replication. nih.gov
Beyond direct enzyme inhibition, some compounds interfere with other stages of the viral life cycle. mdpi.com This can include blocking viral entry into host cells, inhibiting viral genome methylation which is crucial for evading the host immune response, or disrupting viral assembly and maturation. nih.govmdpi.com For instance, some flavonoids, which are also being investigated for antiviral properties, have been shown to inhibit viral attachment, entry, replication, and protein translation. researchgate.net The specific mechanism for this compound itself would depend on its interaction with specific viral or host cell components. nih.gov
Interactions with Other Biomolecules (In Vitro)
Human Serum Albumin (HSA) Binding Studies
The interaction between drug candidates and Human Serum Albumin (HSA) is a critical factor in their pharmacokinetic profile. nih.gov HSA is the most abundant protein in blood plasma and plays a key role in the transport and disposition of many drugs and endogenous molecules. bg.ac.rsnih.gov Studies on butanoic acid derivatives have been conducted to characterize their binding to HSA in vitro.
Fluorescence spectroscopy is a common technique used to study these interactions, as HSA's intrinsic fluorescence, primarily from the Tryptophan-214 (Trp214) residue, is quenched upon ligand binding. bg.ac.rsresearchgate.net Studies on 2-[(carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid, a related butanoic acid derivative, showed that it quenches the intrinsic fluorescence of HSA, indicating binding. bg.ac.rsresearchgate.net The analysis of fluorescence quenching at different temperatures suggested a static quenching mechanism, which implies the formation of a stable ground-state complex between the compound and HSA. bg.ac.rsresearchgate.net
Competitive binding studies using site-specific markers are employed to identify the binding location on HSA. mdpi.com HSA has two primary drug-binding sites, known as Sudlow site I (warfarin site) and Sudlow site II (ibuprofen or diazepam site). nih.govnih.gov For the aforementioned butanoic acid derivative, competitive experiments with warfarin (B611796) and ibuprofen (B1674241) revealed that it selectively binds to Sudlow site I with a moderate binding constant (Kb) of (2.8 ± 0.5) × 10⁴ M⁻¹ at 37°C. bg.ac.rs In contrast, its mono-methyl ester derivative was found to bind to Sudlow site II. bg.ac.rsresearchgate.net Such studies suggest that small structural modifications can significantly alter the binding site preference on HSA. bg.ac.rs
The following table summarizes the HSA binding characteristics for a related butanoic acid derivative.
HSA Binding Characteristics of a Butanoic Acid Derivative
| Compound | Binding Site | Binding Constant (Kb) | Quenching Mechanism | Reference |
|---|---|---|---|---|
| 2-[(carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid | Sudlow Site I | (2.8 ± 0.5) × 104 M-1 | Static | bg.ac.rs |
| Mono-Me ester of the above compound | Sudlow Site II | (3.2 ± 0.9) × 104 M-1 | Static | bg.ac.rs |
DNA Binding Characteristics and Mechanisms
Comprehensive searches of available scientific literature did not yield specific studies detailing the DNA binding characteristics and mechanisms of this compound or its direct derivatives. Research into how this particular compound interacts with DNA, including potential binding modes (intercalation, groove binding, electrostatic interactions), binding affinity, and sequence specificity, has not been publicly documented. Consequently, the molecular mechanisms through which it might affect DNA structure and function remain unelucidated.
Cellular Effects and Mechanistic Pathways (In Vitro)
Similarly, in vitro studies focusing on the cellular effects and mechanistic pathways of this compound are not available in the reviewed scientific literature. The following subsections outline the specific areas where data is currently lacking.
Studies on Cell Proliferation and Viability (In Vitro)
There are no published research findings on the effects of this compound on the proliferation and viability of cell lines in vitro. Standard assays such as MTT, XTT, or trypan blue exclusion assays, which are typically used to assess cytostatic or cytotoxic effects, have not been reported for this compound. Therefore, its impact on cancer cell growth or the viability of other cell types has not been determined.
Cell Cycle Analysis (In Vitro)
Investigations into the effects of this compound on the cell cycle progression of in vitro cell cultures are absent from the scientific literature. There is no available data from techniques like flow cytometry to indicate whether this compound induces cell cycle arrest at any specific phase (G0/G1, S, or G2/M) or otherwise alters the normal progression of the cell cycle.
Apoptosis Induction Mechanisms (In Vitro)
The potential for this compound to induce apoptosis in vitro has not been described in the available research. Studies that would typically investigate markers of apoptosis, such as caspase activation, PARP cleavage, or changes in the expression of Bcl-2 family proteins, have not been conducted for this compound. As a result, its pro-apoptotic or anti-apoptotic activity and the associated molecular pathways are unknown.
Applications of 3 Methyl 2 Pyridin 2 Yl Butanoic Acid As a Synthetic Precursor and Building Block
Role in the Synthesis of Complex Organic Molecules
Future research could explore the reactivity of its functional groups—the carboxylic acid for amide or ester formation and the pyridine (B92270) nitrogen for quaternization or as a directing group in metal-catalyzed reactions—to unlock its potential in constructing more elaborate molecular architectures.
Incorporation into Peptide Analogues and Peptidomimetics
There is currently no specific information in the scientific literature detailing the incorporation of 3-Methyl-2-(pyridin-2-yl)butanoic acid into peptide analogues or peptidomimetics. The structural resemblance of this compound to amino acids, featuring a carboxylic acid and an amino-like pyridine ring on the alpha-carbon, suggests its potential as an unnatural amino acid surrogate.
The incorporation of such non-natural building blocks is a common strategy in medicinal chemistry to develop peptidomimetics with enhanced properties, such as increased stability against enzymatic degradation and improved conformational rigidity. The pyridine ring, in particular, could introduce unique steric and electronic properties, potentially influencing the binding affinity and selectivity of the resulting peptide analogues. However, at present, no studies have been published that demonstrate the synthesis or biological evaluation of peptidomimetics containing the this compound scaffold.
Utility in the Construction of Diverse Heterocyclic Systems
An extensive search of the chemical literature indicates a lack of documented applications for this compound in the construction of diverse heterocyclic systems. While pyridine-containing compounds are fundamental building blocks in heterocyclic chemistry, the specific utility of this compound as a precursor for the synthesis of other heterocycles has not been reported.
In principle, the carboxylic acid functionality could be leveraged for cyclization reactions, potentially forming fused ring systems or acting as a handle for further chemical modifications leading to new heterocyclic frameworks. For instance, intramolecular reactions involving the pyridine ring and the butanoic acid side chain could theoretically lead to novel bicyclic structures. Nevertheless, no such synthetic routes originating from this specific starting material have been described in peer-reviewed publications or patents.
Potential in Advanced Functional Materials Design
There is no available research data or scientific literature on the use of this compound in the design of advanced functional materials. The development of such materials often relies on molecules with specific electronic, optical, or self-assembly properties. While the pyridine moiety is a known component in various functional materials, including polymers, metal-organic frameworks (MOFs), and dyes, the contribution of the this compound structure to this field has not been explored.
The presence of both a carboxylic acid and a pyridine ring could allow for its use as a linker in MOFs or as a monomer in polymerization reactions. However, without experimental data, its potential in applications such as organic electronics, sensing, or catalysis remains purely speculative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
